Vortioxetine Hydrobromide is a synthetic chemical compound primarily investigated for its role as a serotonin modulator and stimulator. [] Although structurally similar to other selective serotonin reuptake inhibitors (SSRIs), it exhibits a multimodal mechanism of action, differentiating it from traditional antidepressants. [] While Vortioxetine Hydrobromide holds promise as a treatment for major depressive disorder (MDD), this analysis focuses solely on its scientific research applications.
Vortioxetine hydrobromide is a pharmaceutical compound primarily used as an antidepressant. It is classified as a serotonin modulator and stimulator, which means it influences serotonin receptors and the reuptake of serotonin in the brain. Vortioxetine hydrobromide is marketed under the brand name Brintellix (also known as Trintellix) and is indicated for the treatment of major depressive disorder.
Vortioxetine hydrobromide is derived from a class of compounds known as phenylpiperazines. The compound itself is a hydrobromide salt of vortioxetine, which is chemically classified as a serotonin receptor modulator and reuptake inhibitor. This classification allows it to interact with various serotonin receptors, enhancing serotonergic activity in the central nervous system.
The synthesis of vortioxetine hydrobromide can be achieved through several methods, with notable processes including:
Vortioxetine hydrobromide has the molecular formula CHBrNOS. The structure features a phenylpiperazine core with various functional groups that facilitate its pharmacological activity.
The primary chemical reactions involved in the synthesis of vortioxetine hydrobromide include:
These reactions are characterized by their efficiency and relatively low costs due to the use of readily available reagents .
Vortioxetine exerts its antidepressant effects primarily through modulation of serotonin receptors and inhibition of serotonin reuptake. The compound acts on multiple serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT3, 5-HT7), leading to enhanced serotonergic neurotransmission in the brain.
Vortioxetine hydrobromide is primarily used in clinical settings for treating major depressive disorder in adults. Its unique mechanism allows it not only to improve mood but also to enhance cognitive function in patients suffering from depression.
Additionally, ongoing research explores potential uses in treating anxiety disorders and other mood-related conditions due to its multifaceted action on serotonin receptors .
Vortioxetine hydrobromide, a multimodal antidepressant, emerged from collaborative research between Lundbeck and Takeda Pharmaceuticals. Designated initially as Lu AA21004, its development targeted major depressive disorder (MDD) through a novel mechanism combining serotonin reuptake inhibition with receptor modulation. The compound received its first global approval from the U.S. FDA on September 30, 2013, under the brand name Brintellix (later rebranded as Trintellix in 2016 to avoid confusion with the antiplatelet drug Brilinta) [4] [7]. The European Medicines Agency (EMA) granted approval in December 2013, followed by Health Canada in 2014 [3] [6]. Regulatory submissions in Japan occurred in 2013, completing its global market authorization [6] [8]. The approval was supported by six pivotal Phase III trials involving over 5,000 patients, which established efficacy in acute and maintenance therapy for MDD [4] [9].
Table 1: Key Regulatory Milestones for Vortioxetine Hydrobromide
Year | Event | Region/Agency |
---|---|---|
2013 | FDA approval (as Brintellix) | United States |
2013 | EMA approval | European Union |
2014 | Health Canada approval | Canada |
2016 | Rebranding to Trintellix | United States |
2013 | Japanese regulatory submission | Japan |
Vortioxetine hydrobromide has the systematic name 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrobromide and the molecular formula C₁₈H₂₃BrN₂S [5] [9]. Its molecular weight is 379.36 g/mol, distinguishing it from the free base vortioxetine (298.45 g/mol) [1] [5]. The structure features a sulphanyl linker connecting a dimethylphenyl ring to a piperazine-substituted phenyl group, with the hydrobromide salt enhancing stability and crystallinity [9].
Key physicochemical properties include:
Table 2: Receptor Binding Profile of Vortioxetine Hydrobromide
Target | Affinity (Ki, nM) | Activity |
---|---|---|
SERT | 1.6 | Reuptake inhibition |
5-HT₃ | 3.7 | Antagonism |
5-HT₁A | 15 | Agonism |
5-HT₁B | 33 | Partial agonism |
5-HT₇ | 19 | Antagonism |
5-HT₁D | 54 | Antagonism |
Approved Indications
Vortioxetine hydrobromide is approved exclusively for major depressive disorder (MDD) in adults [1] [7] [10]. Its efficacy stems from a multimodal mechanism: serotonin transporter (SERT) inhibition increases synaptic serotonin, while modulation of 5-HT receptors (agonist: 5-HT₁A; partial agonist: 5-HT₁B; antagonist: 5-HT₃, 5-HT₇, 5-HT₁D) enhances neurotransmission of dopamine, norepinephrine, acetylcholine, and histamine in the prefrontal cortex and hippocampus [6] [9]. Clinical trials demonstrated significant improvements in the Montgomery–Åsberg Depression Rating Scale (MADRS) and Hamilton Depression Scale (HAM-D-24) scores versus placebo [4] [9]. A meta-analysis of 11 short-term trials revealed vortioxetine’s dose-dependent efficacy: 20 mg/day reduced MADRS scores by 3.7 points more than placebo [3].
Off-Label and Investigational Uses
Although not FDA-approved for other conditions, vortioxetine has been studied for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7